molecular formula C11H10O3 B3002828 (E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one CAS No. 58165-18-7

(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one

Cat. No.: B3002828
CAS No.: 58165-18-7
M. Wt: 190.198
InChI Key: NAWZWOWKPOCQIM-VQHVLOKHSA-N
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Description

(E)-3-(2-Hydroxybenzylidene)dihydrofuran-2(3H)-one (CAS 58165-18-7) is a synthetic aurone, a class of compounds recognized as a privileged scaffold in medicinal chemistry due to their wide range of promising biological activities . This compound, with a molecular formula of C11H10O3 and a molecular weight of 190.20 g/mol, features a benzylidene group linked to a dihydrofuran-2(3H)-one core . Aurones are plant secondary metabolites and belong to the flavonoid family, but synthetic derivatives like this one are of significant interest for drug discovery . Recent scientific investigations have identified this specific aurone derivative as a highly potent inhibitor of alkaline phosphatases (APs) . Research has shown it to be one of the most active inhibitors reported to date, with an excellent IC50 value of 1.055 ± 0.029 μM against human intestinal alkaline phosphatase (h-IAP), demonstrating greater activity than the standard inhibitor KH2PO4 . Mechanistic studies indicate that it acts via a non-competitive inhibition pathway . Its strong binding affinity and potential as a lead structure for further development have been supported by molecular docking, molecular dynamic simulations, and favorable in silico ADMET profiling, indicating lead-like characteristics with low toxicity . This product is intended for research purposes only, specifically for use in biochemical and pharmacological studies, including enzyme inhibition assays, mechanism of action studies, and drug discovery programs targeting diseases associated with alkaline phosphatase overexpression. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3E)-3-[(2-hydroxyphenyl)methylidene]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7,12H,5-6H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWZWOWKPOCQIM-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1COC(=O)/C1=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one typically involves the condensation of 2-hydroxybenzaldehyde with dihydrofuran-2(3H)-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of a benzaldehyde derivative.

    Reduction: Formation of a dihydrofuran derivative with a saturated benzyl moiety.

    Substitution: Formation of various substituted dihydrofuran derivatives depending on the substituent introduced.

Scientific Research Applications

(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group and the furan ring are likely involved in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of dihydrofuran-2(3H)-one derivatives are heavily influenced by substituents on the benzylidene group. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Configuration Key Properties Biological Activity References
(E)-3-(2-Hydroxybenzylidene)dihydrofuran-2(3H)-one 2-Hydroxybenzylidene E Polar due to −OH; forms hydrogen bonds. Potential antioxidant and anticancer (inferred from analogs).
(E)-3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one 3,5-Di-tert-butyl-4-hydroxybenzylidene E Bulky substituents enhance steric protection; strong antioxidant activity. Antioxidant; used in polymer stabilization.
(E)-3-[Methoxy-3-(6-nitrobenzodioxol-5-yl)methylene]dihydrofuran-2(3H)-one Nitrobenzodioxole + methoxy E Electron-withdrawing nitro group reduces electron density on the lactone. Intermediate in maculine alkaloid synthesis.
(Z)-3-(2-(Benzyloxy)ethylidene)isobenzofuran-1(3H)-one Benzyloxyethylidene (fused benzofuran) Z Fused aromatic system increases planarity; IR carbonyl stretch at 1782 cm⁻¹. Not explicitly reported; structural studies emphasized.
3-(1H-Imidazol-1-yl)dihydrofuran-2(3H)-one Imidazole substituent N/A Heterocyclic substituent introduces basicity. Tested for quorum-sensing modulation in bacteria.

Stereochemical and Electronic Impacts

  • E vs. Z Configuration : The (E)-isomer of the target compound ensures the hydroxy group and lactone oxygen are on opposite sides, minimizing steric clash and enabling intermolecular hydrogen bonding. In contrast, (Z)-isomers (e.g., compound 2 in ) exhibit distinct NMR splitting patterns and reduced biological activity due to unfavorable spatial arrangements .
  • Electron-Donating vs. Withdrawing Groups :
    • Hydroxy and Methoxy Groups (): Enhance solubility via hydrogen bonding and increase electron density on the aromatic ring, stabilizing the lactone carbonyl.
    • Nitro and Chloro Groups (): Reduce electron density, making the lactone more electrophilic and reactive toward nucleophiles.

Biological Activity

(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one, a compound belonging to the class of dihydrofuran derivatives, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a furan ring fused with a benzylidene moiety that includes a hydroxyl group. The presence of the hydroxyl group at the ortho position significantly influences its reactivity and biological interactions.

Antioxidant Activity

The antioxidant potential of compounds in this class is notable. The presence of hydroxyl groups is often correlated with enhanced radical scavenging abilities, which contribute to their protective effects against oxidative stress . This activity is crucial in preventing cellular damage and has implications for diseases linked to oxidative stress.

The biological activity of this compound is likely mediated through interactions with various molecular targets, including enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and viral replication.
  • Radical Scavenging : The hydroxyl group can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted that certain aurones could serve as effective inhibitors of HCV RdRp, indicating that related compounds might also exhibit similar antiviral properties .
  • Antimicrobial Efficacy : Investigations into related dihydrofuran derivatives revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria, with MIC values indicating potent activity .
  • Antioxidant Studies : Research has shown that furan derivatives can exhibit strong antioxidant properties, which are beneficial in therapeutic applications aimed at combating oxidative stress-related diseases .

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